molecular formula C5H9NO2 B1424327 3-Hydroxypiperidin-4-one CAS No. 73603-43-7

3-Hydroxypiperidin-4-one

Cat. No. B1424327
CAS RN: 73603-43-7
M. Wt: 115.13 g/mol
InChI Key: LYOGWMOAEKBTII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The 3-hydroxypyridin-4-one scaffold has been used in the design and synthesis of non-nitrocatechol COMT inhibitors . The synthesis of these compounds was achieved by refluxing maltol with a suitable primary amine in an acidic environment with ethanol as a co-solvent .


Molecular Structure Analysis

The molecular structure of 3-Hydroxypiperidin-4-one includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI string for this compound is InChI=1S/C5H9NO2/c7-4-1-2-6-3-5(4)8/h5-6,8H,1-3H2 .


Chemical Reactions Analysis

3-Hydroxypyridin-4-ones have been synthesized and evaluated as non-nitrocatechol COMT inhibitors . In vitro, the IC50 values ranged from 4.55 to 19.8 µM .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 115.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 115.063328530 g/mol .

Scientific Research Applications

Natural Product Synthesis

3-Hydroxypiperidin-4-one is a key element in the synthesis of various bioactive compounds and natural products. This scaffold is encountered in many compounds that exhibit biological relevance and activity, underscoring its significance in the field of organic chemistry and drug development (Wijdeven, Willemsen, & Rutjes, 2010).

Synthesis Methods

The compound has been the subject of research focused on developing efficient synthesis methods. For example, 4-hydroxypiperidin-2-ones, closely related to 3-hydroxypiperidin-4-one, can be synthesized through a diastereoselective process involving Cu(I)-catalyzed reductive aldol cyclization. This method is significant for the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines, demonstrating the compound's versatility in synthetic organic chemistry (Lam, Murray, & Firth, 2005).

Drug Discovery

In the realm of drug discovery, 3-hydroxypiperidin-4-one derivatives have shown potential in various therapeutic areas. For instance, a derivative was identified as a potent and selective inhibitor for Cholesterol 24-Hydroxylase (CH24H), demonstrating potential in treating neurological conditions like Dravet syndrome and Lennox-Gastaut syndrome (Koike et al., 2021).

Structure-Activity Relationship Studies

Understanding the structure-activity relationship of 3-hydroxypiperidin-4-one derivatives is crucial for their application in medicinal chemistry. Research has indicated that factors like lipophilicity significantly influence the inhibitory activity of these compounds on enzymes like mammalian tyrosine hydroxylase (Liu et al., 2001).

Antibacterial Applications

3-Hydroxypiperidin-4-one derivatives have also been explored for their antibacterial properties. Computational methods have been used to design novel derivatives with improved antibacterial activity against strains like Staphylococcus aureus, showcasing the compound's potential in addressing bacterial infections (Sabet et al., 2012).

Antimalarial Potential

Additionally, the compound has shown promise in antimalarial research. Derivatives of 3-hydroxypiperidin-4-one have demonstrated enhanced antimalarial activity, offering potential avenues for the development of new antimalarial drugs (Dehkordi, Liu, & Hider, 2008).

Safety And Hazards

The safety data sheet for 3-Hydroxypiperidine hydrochloride, a related compound, indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-hydroxypiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-1-2-6-3-5(4)8/h5-6,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOGWMOAEKBTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698953
Record name 3-Hydroxypiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypiperidin-4-one

CAS RN

73603-43-7
Record name 3-Hydroxypiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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